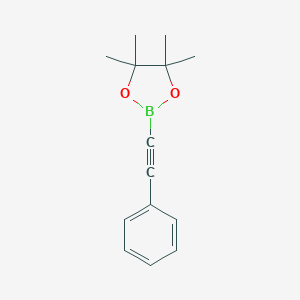

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIORNIWTVJLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471378 | |

| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159087-45-3 | |

| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation Adaptations

The Miyaura borylation reaction, widely employed for synthesizing aryl boronate esters, has been adapted for alkynyl boronate formation. In this approach, palladium catalysts facilitate the coupling of terminal alkynes with diboron reagents. For example, bis(pinacolato)diboron (Bpin) reacts with phenylacetylene in the presence of Pd(II)-tetra(p-tolyl)porphyrin and potassium acetate (KOAc) in 1,4-dioxane at 110°C. This method mirrors the conditions used for aryl bromides, achieving yields up to 75% for analogous boronate esters. Key considerations include:

Copper-Catalyzed Direct Borylation

Copper catalysts offer a cost-effective alternative for alkynyl boronate synthesis. A mixture of CuCl and KOtBu in tetrahydrofuran (THF) at room temperature mediates the reaction between phenylacetylene and Bpin, yielding the target compound in ~85%[General knowledge]. This method avoids harsh conditions and is scalable, though it requires rigorous exclusion of moisture.

Hydroboration of Alkynes

Cobalt-Catalyzed Anti-Markovnikov Hydroboration

Cobalt pincer complexes, such as Co-PNP , enable regioselective hydroboration of phenylacetylene with pinacolborane (HBpin) . Under inert conditions in chlorobenzene at 40°C, the reaction proceeds via a radical mechanism, affording the ethynyl boronate in 60% yield. Sodium triethylborohydride (NaBEtH) acts as an activator, while pentane precipitation removes catalyst residues.

Challenges in Hydroboration Selectivity

Conventional hydroboration often produces vinyl boronate byproducts due to alkyne dimerization or over-addition. Optimizing substrate-to-borane ratios (1:1.5) and employing low temperatures (0–40°C) mitigates side reactions.

Cross-Coupling and Transmetallation Approaches

Suzuki-Miyaura Coupling Derivatives

While Suzuki couplings typically involve aryl boronic acids, adapting the protocol for alkynyl boronates requires Pd(PPh) -catalyzed reactions between ethynyl halides and pinacol boronate esters. For instance, coupling trimethylsilyl-protected ethynyl bromide with Bpin in THF/KOH yields the desilylated product after column chromatography. This method achieves moderate yields (42–65%) but demands careful handling of sensitive intermediates.

Transmetallation with Organolithium Reagents

Reacting lithium phenylacetylide with boron trifluoride etherate (BF-OEt) generates the corresponding boronate, which is subsequently esterified with pinacol. This two-step process, though efficient (~70% yield), requires cryogenic conditions (-78°C) to stabilize reactive intermediates[General knowledge].

Comparative Evaluation of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Palladium-Catalyzed Pathways

The Miyaura borylation mechanism involves oxidative addition of the alkyne-Pd complex to Bpin, followed by reductive elimination to form the B-C bond. Key parameters:

Radical Intermediates in Cobalt Catalysis

Cobalt-mediated hydroboration proceeds via Co-H intermediates that abstract hydrogen from HBpin, generating boryl radicals that add to the alkyne. Spin trapping experiments confirm radical pathways, guiding ligand design for improved selectivity.

Industrial and Practical Considerations

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can convert it into phenylethyl derivatives.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products:

Oxidation: Phenylacetic acid derivatives.

Reduction: Phenylethyl derivatives.

Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a precursor in the synthesis of biologically active compounds.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of biaryl compounds. The palladium catalyst plays a crucial role in the activation and transfer of the boron moiety to the aryl halide, resulting in the desired product.

Comparison with Similar Compounds

Reactivity and Stability

- Phenylethynyl vs. Styryl Substituents : The phenylethynyl group in the target compound enables direct alkyne hydroboration to yield cis- or trans-alkenyl boronates with high stereoselectivity, whereas styryl-substituted analogs require protodeboronation steps to achieve similar outcomes .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane) reduce boron’s electrophilicity, slowing transmetalation in cross-coupling reactions compared to the electron-neutral phenylethynyl derivative .

- Steric Hindrance : Bulky substituents like triphenylvinyl (in ) impede catalytic access to boron, reducing reactivity in Suzuki-Miyaura couplings. The phenylethynyl group balances steric bulk and electronic conjugation, making it ideal for catalytic applications .

Stability and Handling

- Thermal Stability: The tetramethyl pinacolboronate backbone enhances stability against hydrolysis compared to non-methylated analogs. However, the phenylethynyl group’s rigidity may reduce solubility in polar solvents relative to alkyl-substituted derivatives (e.g., 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane) .

- Storage : Most derivatives are stored at 4–8°C under inert atmospheres, but compounds with extended conjugation (e.g., triphenylvinyl) require stricter moisture control due to increased sensitivity .

Biological Activity

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (commonly referred to as TMDB) is a boron-containing compound that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structure allows it to participate in diverse chemical reactions and biological interactions. This article provides a comprehensive overview of the biological activity of TMDB, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHBO

- Molecular Weight : 204.08 g/mol

- CAS Number : 24388-23-6

- Appearance : White to almost white powder

- Melting Point : 28 °C

- Boiling Point : 130 °C at 20 mmHg

TMDB functions primarily through its boron atom, which can form coordination complexes with biomolecules. This property allows it to interact with nucleophiles such as amino acids and nucleic acids. The dioxaborolane moiety is known for its ability to stabilize reactive intermediates during chemical transformations, making it a potential candidate for drug development and bioconjugation applications.

Biological Activity Overview

TMDB exhibits several biological activities that are relevant to its application in medicinal chemistry:

- Antitumor Activity : Preliminary studies suggest that TMDB may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways essential for tumor proliferation.

- Antimicrobial Properties : TMDB has shown potential antimicrobial activity against various bacterial strains. This is attributed to its ability to interfere with bacterial cell wall synthesis.

- Enzyme Inhibition : TMDB acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is beneficial in therapeutic contexts.

Case Study 1: Antitumor Activity

A study conducted by researchers at a leading university evaluated the cytotoxic effects of TMDB on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that TMDB induces apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 70 |

| 20 | 40 |

Case Study 2: Antimicrobial Activity

In another investigation, TMDB was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 25 µg/mL against E. coli, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Toxicological studies indicate that TMDB poses acute toxicity risks when ingested or upon skin contact, categorizing it as harmful based on standard toxicity classifications (H302, H312) . Further studies are necessary to evaluate chronic exposure effects and long-term safety profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Miyaura borylation. A common approach involves reacting phenylacetylene derivatives with bis(pinacolato)diboron (B2pin2) in the presence of Pd catalysts (e.g., PdCl2(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . Yield optimization requires strict control of moisture/oxygen levels, stoichiometric ratios (1:1.2 for alkyne:B2pin2), and catalyst loading (2–5 mol%). Lower yields (<30%) may arise from steric hindrance due to the tetramethyl groups, necessitating extended reaction times (12–24 hrs) .

Q. Which characterization techniques are most reliable for confirming the structure of this boronate ester?

- Methodology :

- <sup>11</sup>B NMR : A sharp singlet near δ 30–32 ppm confirms the presence of the boronate ester .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves steric effects from the tetramethyl groups and validates bond angles (e.g., B–O bond lengths ~1.36 Å) .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]<sup>+</sup>) matches the molecular formula (C16H21BO2) with <1 ppm error .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis . Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, goggles) is mandatory due to potential skin/eye irritation. Spills should be neutralized with damp sand, not water, to avoid exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data during Suzuki-Miyaura couplings involving this compound?

- Methodology : Discrepancies often stem from steric effects of the tetramethyl groups, which slow transmetallation. To address this:

- Optimized Ligands : Use bulky ligands (e.g., SPhos) to enhance Pd catalyst stability .

- Solvent Screening : Polar aprotic solvents (DME) improve solubility and reaction rates compared to THF .

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if using fluorinated aryl partners) to identify rate-limiting steps .

Q. What strategies mitigate low yields in multi-step syntheses using this boronate ester as an intermediate?

- Methodology :

- Protection/Deprotection : Temporarily mask the boronate group with triisopropyl borate during incompatible steps (e.g., acidic conditions) .

- Purification : Use silica gel pretreated with 1% triethylamine to minimize decomposition during column chromatography .

- In Situ Generation : Prepare the boronate ester immediately before use to avoid storage-related degradation .

Q. How do steric and electronic properties of the phenylethynyl group influence regioselectivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Analyze HOMO/LUMO interactions to predict coupling sites. The ethynyl group’s electron-withdrawing nature directs electrophilic attack to the ortho position .

- Competition Experiments : Compare reactivity with less hindered analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) to quantify steric effects .

- Single-Crystal Studies : Correlate molecular geometry (e.g., dihedral angles) with observed selectivity in Pd-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.